2-Hexenal, 5-methyl-3-(2-methylpropyl)-
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Overview
Description
2-Hexenal, 5-methyl-3-(2-methylpropyl)- is an organic compound with the molecular formula C11H20O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be achieved through several methods. One common approach involves the use of 3-methylbutyraldehyde as a starting material. The reaction is catalyzed by solid alkali, such as alumina-supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- often involves large-scale chemical reactions under controlled conditions. The use of solid alkali catalysts is preferred due to their efficiency and ease of separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexenal, 5-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-Hexenal, 5-methyl-3-(2-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be compared with other similar aldehydes, such as:
2-Hexenal: A simpler aldehyde with a similar structure but lacking the additional methyl and isopropyl groups.
3-Hexenal: Another isomer with a different arrangement of the carbon chain.
2-Isopropyl-5-methylhex-2-enal: A compound with a similar structure but different functional groups.
Properties
CAS No. |
585538-79-0 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)hex-2-enal |
InChI |
InChI=1S/C11H20O/c1-9(2)7-11(5-6-12)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
VVYKCIZLRFPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=CC=O)CC(C)C |
Origin of Product |
United States |
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